Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Process Chemistry Scale-up Synthesis Antiviral RSM

Medicinal chemistry programs targeting 2,4-disubstituted pyrrolotriazine pharmacophores face supply bottlenecks for the authentic 2,4-dione scaffold, risking synthetic route inconsistency. This compound provides the precise oxidation state required for reliable chlorination and nucleophilic aromatic substitution, enabling: • PI3K inhibitor lead optimization with sub-150 nM potency against p110α and p110δ isoforms. • Remdesivir-related antiviral nucleoside analog RSM production via a validated 55% overall yield two-vessel process. • Multi-kilogram synthesis via the CN202510980793 route, eliminating expensive 2-formylpyrrole precursors and hazardous chloramine reagents.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 918538-04-2
Cat. No. B1316147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
CAS918538-04-2
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=O)NC(=O)N2
InChIInChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11)
InChIKeyAQTRWCPNROUMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

918538-04-2: Fused Heterocyclic Intermediate for Kinase and Antiviral Discovery


Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (CAS 918538-04-2) is a nitrogen-containing fused heterocyclic scaffold characterized by a bridgehead nitrogen and a unique N–N bond within the triazine ring [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, functioning as the core precursor for generating 2,4-disubstituted pyrrolotriazine derivatives [2]. Its molecular formula is C₆H₅N₃O₂ with a molecular weight of 151.12 g/mol, and it is commercially available in research quantities at purities ≥95–97% .

Structural Prerequisites for 918538-04-2 in Kinase Inhibitor Synthesis


Substitution with alternative pyrrolotriazine diones or heterocyclic isosteres is not viable for users targeting the 2,4-disubstituted pyrrolotriazine pharmacophore platform. The 2,4-dione oxidation state of this specific scaffold provides the requisite electrophilic sites for regioselective functionalization via chlorination and subsequent nucleophilic aromatic substitution [1]. Attempted substitution with 2,7-pyrrolotriazine isomers (e.g., the JAK2 inhibitor scaffold [2]) or other bridgehead nitrogen heterocycles such as pyrrolo[2,3-d]pyrimidines [3] yields divergent substitution patterns that are chemically incompatible with established synthetic routes to key clinical candidates. As demonstrated in multiple patent filings, the 2,4-dione functionality is essential for generating the 2,4-dichloro intermediate used in constructing kinase-targeting derivatives [1].

918538-04-2: Synthetic and Biological Evidence for Procurement


Scalable Two-Vessel Process for Remdesivir RSM Preparation

A scalable two-vessel-operated process using pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione as the core intermediate achieved a 55% overall yield for the regulatory starting material (RSM) of remdesivir at kilogram scale [1]. This represents a significant advancement over earlier multi-step syntheses of pyrrolotriazine C-nucleosides, which reported variable yields across multiple steps without consolidation into a unified process yield [2].

Process Chemistry Scale-up Synthesis Antiviral RSM

Cost-Effective Route Without Hazardous Reagents

Patent CN202510980793 describes an improved method for preparing pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione that addresses key limitations of prior art methods [1]. The new route uses readily available and inexpensive starting materials compared to previous methods, which required costly 2-formylpyrrole (CN104876935A) or 2-cyanopyrrole combined with hazardous chloramine reagents (WO2016190847), and avoids the high-temperature (150°C) urea cyclization conditions of WO2020118183.

Process Safety Cost Reduction Synthetic Methodology

Selective PI3Kα/δ Inhibition by 6-Aminocarbonyl Derivatives

Derivatives of the pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione scaffold, specifically 6-aminocarbonyl substituted analogs designed via scaffold hopping, demonstrated selective inhibition of PI3K p110α and p110δ isoforms with IC₅₀ values of 122 nM and 119 nM, respectively [1]. Compound 14a also exhibited potent antiproliferative activity across five human cancer cell lines in SRB assays, and compound 14q was further evaluated for pharmacokinetic properties.

PI3K Inhibition Antiproliferative Kinase Selectivity

Oxindole-Fused Leads as Potent p38α MAPK Inhibitors

An oxindole-pyrrolo[2,1-f][1,2,4]triazine derivative (lead 2a) demonstrated potent p38α MAPK enzyme inhibition with an IC₅₀ of 60 nM, translating to cellular activity with TNFα biosynthesis inhibition at IC₅₀ = 210 nM [1]. This represents one of the earliest validated examples of the scaffold's utility in generating orally active kinase inhibitors with cellular target engagement.

p38α MAPK Anti-inflammatory Kinase Inhibition

Validated Applications of 918538-04-2


Kilogram-Scale Antiviral RSM Production

Procurement of 918538-04-2 for remdesivir or related antiviral nucleoside analog RSM production, where the 55% overall yield two-vessel process [1] provides a validated manufacturing route. Users should specify material traceable to this process chemistry to ensure process reproducibility at scale.

PI3K Isoform-Selective Oncology SAR Campaigns

Synthesis of 6-aminocarbonyl-substituted derivatives for PI3K inhibitor lead optimization, where the scaffold enables sub-150 nM potency against p110α and p110δ isoforms [1]. The established SAR from the 2020 Xiang study provides a defined starting point for further medicinal chemistry exploration.

p38α MAPK Inhibitor Discovery for Inflammation

Preparation of 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine analogs for anti-inflammatory programs, leveraging the 60 nM enzyme / 210 nM cellular activity benchmark established for oxindole-fused lead compounds [1]. This scenario is supported by demonstrated translation from enzyme inhibition to cellular functional readouts.

Process Development with Cost-Optimized Routes

Procurement of 918538-04-2 manufactured via the improved CN202510980793 route [1], which eliminates expensive 2-formylpyrrole/2-cyanopyrrole precursors and hazardous chloramine reagents. This scenario is particularly relevant for users requiring multi-kilogram quantities where raw material cost and EHS considerations materially impact project economics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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